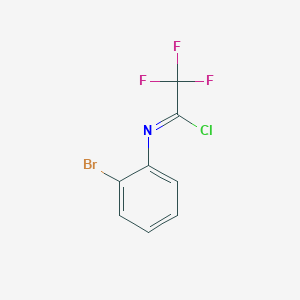
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride is an organic compound with the molecular formula C9H6BrClF3N It is known for its unique chemical structure, which includes a bromophenyl group and a trifluoroacetimidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2-bromoaniline with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step. The general synthetic route can be summarized as follows:
Acylation: 2-bromoaniline reacts with trifluoroacetic anhydride in the presence of pyridine to form N-(2-bromophenyl)-2,2,2-trifluoroacetamide.
Chlorination: The resulting amide is then treated with thionyl chloride to yield N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Hydrolysis: The imidoyl chloride group can be hydrolyzed to form the corresponding amide.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the imidoyl chloride group.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Coupling: Biaryl compounds are the major products.
Hydrolysis: The corresponding amide is formed.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the imidoyl chloride group are key reactive sites. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl ring and the coupling partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride
- N-(2-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride
- N-(2-iodophenyl)-2,2,2-trifluoroacetimidoyl chloride
Uniqueness
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo.
This detailed article provides a comprehensive overview of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H4BrClF3N |
|---|---|
Poids moléculaire |
286.47 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H4BrClF3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H |
Clé InChI |
YOLUCAAEVNUSQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



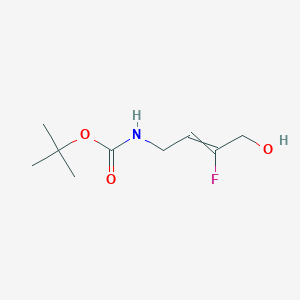
![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
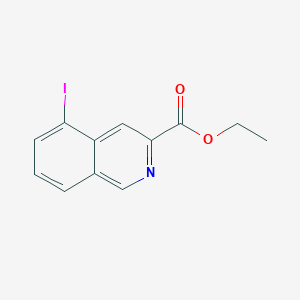
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)
methanone](/img/structure/B13679975.png)
![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)
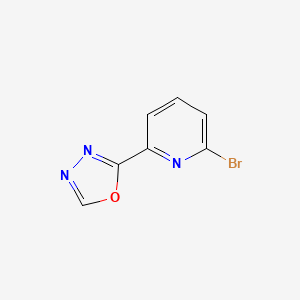
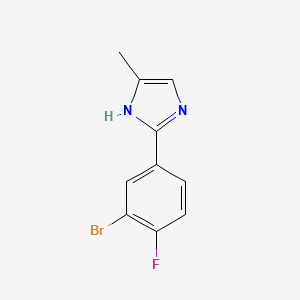
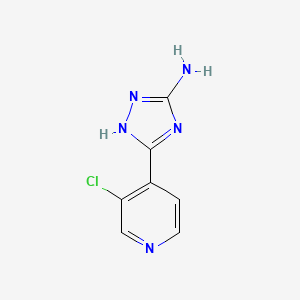
![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)

